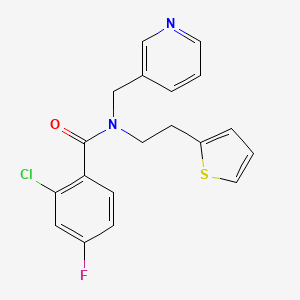
2-chloro-4-fluoro-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-fluoro-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H16ClFN2OS and its molecular weight is 374.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Chloro-4-fluoro-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C15H15ClFN3OS
- Molecular Weight : 323.81 g/mol
- IUPAC Name : this compound
The presence of halogen atoms (chlorine and fluorine), a pyridine ring, and a thiophene moiety contributes to its unique physicochemical properties, which may influence its biological activity.
Research has indicated that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in disease pathways. The biological activity of this compound may be attributed to:
- Enzyme Inhibition : Many heterocyclic compounds act as inhibitors for specific enzymes. This compound may inhibit kinases or other enzymes involved in cell signaling pathways.
- Receptor Modulation : The compound could potentially modulate receptors that play roles in cancer or inflammatory processes.
Anticancer Activity
In vitro studies have shown that benzamide derivatives exhibit significant anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 15.63 |
| Compound B | U937 (monocytic leukemia) | 12.45 |
| Compound C | A549 (lung cancer) | 10.38 |
These findings suggest that this compound may exhibit similar activities, warranting further investigation.
Antiviral Activity
Research into N-Heterocycles has revealed their potential as antiviral agents. Compounds structurally related to our target have shown inhibitory effects against viral replication in vitro, particularly against HIV and other retroviruses. For example:
| Compound | Virus Type | EC50 (µM) |
|---|---|---|
| Compound D | HIV | 0.20 |
| Compound E | DENV | 0.96 |
These results highlight the potential of heterocyclic compounds in antiviral drug development.
Case Studies
-
Case Study on Anticancer Efficacy :
A study published in MDPI evaluated a series of benzamide derivatives for their anticancer properties against multiple cell lines. The results indicated that certain modifications to the benzamide structure significantly enhanced cytotoxicity, suggesting that similar modifications in our target compound could yield potent anticancer agents . -
Antiviral Screening :
Another investigation focused on the antiviral properties of heterocyclic compounds demonstrated that specific substitutions led to enhanced activity against viral targets, with some compounds achieving low micromolar EC50 values . This suggests that our compound may also possess significant antiviral potential.
Propiedades
IUPAC Name |
2-chloro-4-fluoro-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2OS/c20-18-11-15(21)5-6-17(18)19(24)23(9-7-16-4-2-10-25-16)13-14-3-1-8-22-12-14/h1-6,8,10-12H,7,9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGBVONBHIJWEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(CCC2=CC=CS2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














